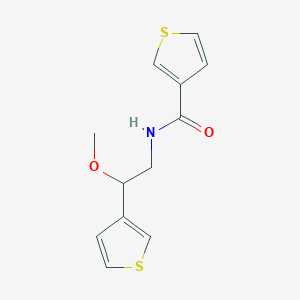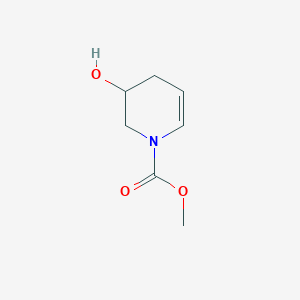![molecular formula C11H10F3NO4 B2516761 (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 350-10-7](/img/structure/B2516761.png)
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic organic compound characterized by the presence of a hydroxyphenyl group and a trifluoroacetylated amino group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and (S)-2-amino-3-phenylpropanoic acid.
Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with (S)-2-amino-3-phenylpropanoic acid in the presence of a suitable catalyst to form an intermediate Schiff base.
Trifluoroacetylation: The intermediate Schiff base is then subjected to trifluoroacetylation using trifluoroacetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing batch reactors to carry out the condensation and trifluoroacetylation reactions sequentially.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Quinones or hydroxyquinones.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with substituted functional groups replacing the trifluoroacetyl group.
科学的研究の応用
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
(S)-2-amino-3-phenylpropanoic acid: Lacks the trifluoroacetyl and hydroxyphenyl groups.
4-hydroxybenzaldehyde: Lacks the amino and propanoic acid groups.
Trifluoroacetic acid: Lacks the amino and hydroxyphenyl groups.
Uniqueness: (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the combination of its hydroxyphenyl and trifluoroacetylated amino groups, which confer distinct chemical properties and biological activities compared to its similar compounds.
特性
CAS番号 |
350-10-7 |
|---|---|
分子式 |
C11H10F3NO4 |
分子量 |
277.20 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18) |
InChIキー |
MSIICIIOIIEGNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-(aminomethyl)-1h-1,2,4-triazol-3-yl]propan-2-ol hydrochloride](/img/structure/B2516684.png)



![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)


![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)



